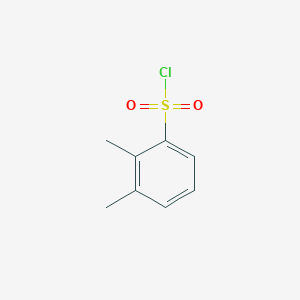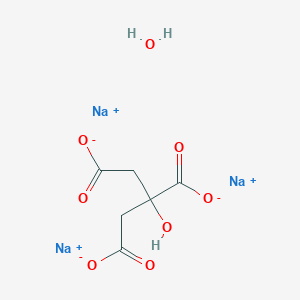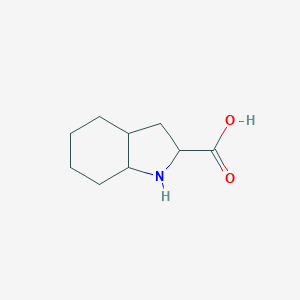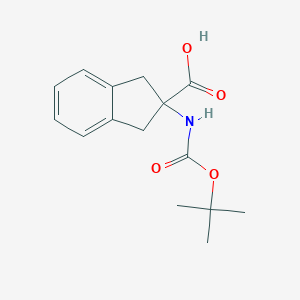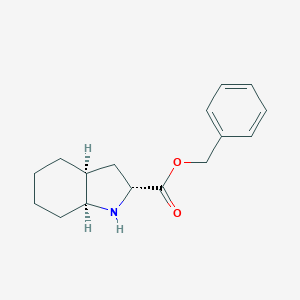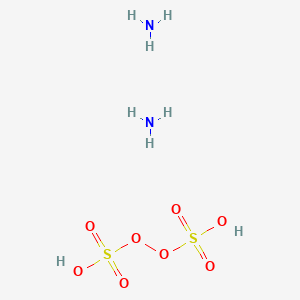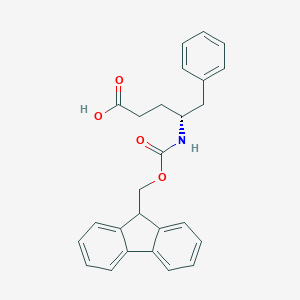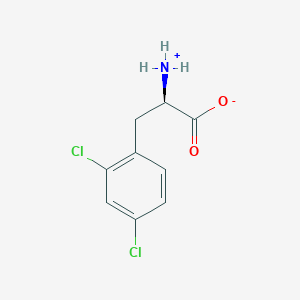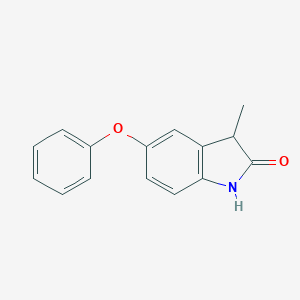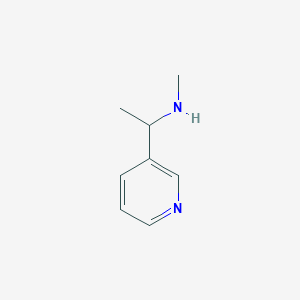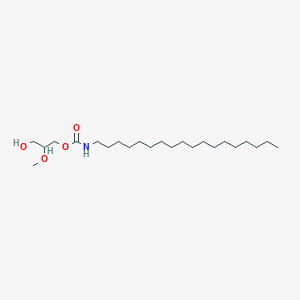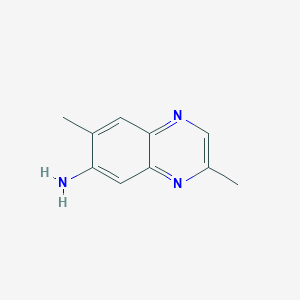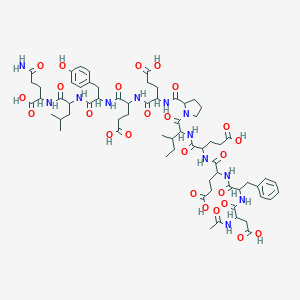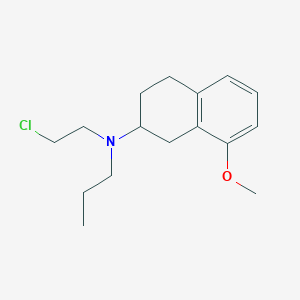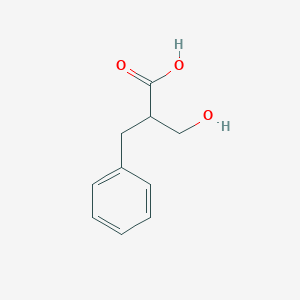
2-苄基-3-羟基丙酸
描述
Synthesis Analysis 2-Benzyl-3-hydroxypropanoic acid and related compounds have been synthesized through various chemical reactions. For example, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was optically resolved to yield optically pure enantiomers, indicating the compound's significance in the synthesis of optically active substances (Shiraiwa et al., 2002). Additionally, the synthesis of related benzoic acid derivatives involves multiple steps, demonstrating the complexity and variety of approaches used in creating such compounds (Islam et al., 2015).
Molecular Structure Analysis The molecular structure of benzoic acid derivatives, including 2-Benzyl-3-hydroxypropanoic acid, has been extensively analyzed. Studies such as gas-phase electron diffraction and theoretical calculations have provided detailed insights into the structural features of these compounds (Aarset et al., 2006). These studies help in understanding the conformation and geometrical parameters that are pivotal for the chemical properties and reactivity of these acids.
Chemical Reactions and Properties The chemical reactivity and properties of 2-Benzyl-3-hydroxypropanoic acid and similar molecules have been the subject of research, especially in terms of their interaction with other compounds and their use in further chemical reactions. For instance, the synthesis and chemical properties of related compounds showcase the diverse reactivity patterns and the potential applications of these materials in various chemical syntheses (Patel & Patel, 2010).
Physical Properties Analysis The physical properties, such as melting points, solubility, and crystal structures, are critical for understanding the behavior of 2-Benzyl-3-hydroxypropanoic acid in different environments. Research has been conducted to characterize these properties, which aids in the application and handling of these substances (Zhao et al., 2010).
Chemical Properties Analysis The chemical properties, including acidity, reactivity with other chemical agents, and the role of the acid in various chemical reactions, are essential for comprehensively understanding 2-Benzyl-3-hydroxypropanoic acid. Studies on benzoic acid derivatives reveal significant information about their chemical behavior and potential applications in different chemical reactions and products (Li et al., 2016).
科学研究应用
Carboxypeptidase A的抑制:DL-2-苄基-3-甲酰基丙酸,是2-苄基-3-羟基丙酸的衍生物,作为carboxypeptidase A的竞争性抑制剂,表明在酶抑制和相关生化途径中可能有应用(Galardy & Kortylewicz, 1984)。
液晶应用:对与二吡啶化合物形成复合物的可聚合苯甲酸衍生物(如3,5-双(丙烯氧甲基)-4-十六烷氧基苯甲酸),展示出液晶相A相,表明在材料科学中,特别是在液晶和聚合物合成领域可能有应用(Kishikawa, Hirai, & Kohmoto, 2008)。
酶催化合成:从外消旋底物合成对映富集的3-杂环基-3-羟基丙酸的酶催化合成突显了其在合成光学活性化合物中的重要性,可能在制药和不对称合成中有用(Brem et al., 2009)。
3-羟基丙酸的生物生产:微生物生产3-羟基丙酸(3-HP),一种具有各种工业应用的平台化学品,已得到广泛探讨。优化微生物细胞工厂以从可再生资源如甘油高效生产3-HP是一个活跃的研究领域(Jers et al., 2019)。
3-羟基丙酸的化学催化生产:通过催化化学方法生产3-羟基丙酸的生态可持续过程的进展正在研究中,突显了更环保、更高效生产技术的潜力(Pina, Falletta, & Rossi, 2011)。
光学分辨和合成应用:相关化合物的光学分辨,如2-苯甲酰氨基-2-苄基-3-羟基丙酸,以及它们在合成光学活性氨基酸中的应用,强调了这些化合物在立体选择性合成和手性化学中的相关性(Shiraiwa et al., 2002)。
安全和危害
属性
IUPAC Name |
2-benzyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340186 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-hydroxypropanoic acid | |
CAS RN |
123802-80-2 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

